molecular formula C13H28O4S B12285923 2,5,8,11-Tetraoxaheptadecane-17-thiol CAS No. 205490-80-8

2,5,8,11-Tetraoxaheptadecane-17-thiol

Cat. No.: B12285923
CAS No.: 205490-80-8
M. Wt: 280.43 g/mol
InChI Key: CNPAQVBZODSNQJ-UHFFFAOYSA-N
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Description

2,5,8,11-Tetraoxaheptadecane-17-thiol is a polyether-thiol compound characterized by a 17-carbon backbone interspersed with four ether oxygen atoms at positions 2, 5, 8, and 11, and a terminal thiol (-SH) group at position 15. This structure confers unique amphiphilic properties, enabling applications in nanotechnology, drug delivery, and surface functionalization. For instance, it has been utilized as a linker in the synthesis of camptothecin derivatives for targeted drug delivery systems, where the thiol group facilitates disulfide bond formation for controlled release . Its polyether chain enhances solubility in polar solvents, making it suitable for conjugation with hydrophobic therapeutic agents.

Properties

CAS No.

205490-80-8

Molecular Formula

C13H28O4S

Molecular Weight

280.43 g/mol

IUPAC Name

6-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]hexane-1-thiol

InChI

InChI=1S/C13H28O4S/c1-14-7-8-16-11-12-17-10-9-15-6-4-2-3-5-13-18/h18H,2-13H2,1H3

InChI Key

CNPAQVBZODSNQJ-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCCCCCS

Origin of Product

United States

Chemical Reactions Analysis

2,5,8,11-Tetraoxaheptadecane-17-thiol undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2,5,8,11-Tetraoxaheptadecane-17-thiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,5,8,11-Tetraoxaheptadecane-17-thiol involves its interaction with molecular targets through its thiol group and ether linkages. The thiol group can form covalent bonds with various biomolecules, affecting their structure and function. The ether linkages provide flexibility and stability to the compound, allowing it to participate in various chemical and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,5,8,11-Tetraoxaheptadecane-17-thiol can be contextualized against analogous compounds, as outlined below:

Table 1: Comparative Analysis of 2,5,8,11-Tetraoxaheptadecane-17-thiol and Related Compounds

Compound Name Key Structural Features Functional Groups Applications Hazard Profile References
2,5,8,11-Tetraoxaheptadecane-17-thiol 17-carbon chain, 4 ether oxygens Terminal thiol (-SH) Drug conjugation, surface modification Likely reactive (thiol group)
2,5,8,11-Tetraoxatridecane-13-thiol 13-carbon chain, 4 ether oxygens Terminal thiol (-SH) Synthetic intermediate Similar reactivity to thiols
1-Azido-3,6,9,12-tetraoxapentadecane-14,15-diol 15-carbon chain, 4 ether oxygens Azide (-N₃), diol (-OH) Click chemistry, polymer synthesis Azide-associated hazards
2,6,10,14-Tetramethylhexadecane Branched 16-carbon alkane None (hydrocarbon) Laboratory solvent, lubricant Non-hazardous

Key Comparisons :

Chain Length and Functional Groups: The target compound’s 17-carbon chain distinguishes it from shorter analogs like 2,5,8,11-Tetraoxatridecane-13-thiol (13 carbons) and 1-azido-3,6,9,12-tetraoxapentadecane-14,15-diol (15 carbons). Longer chains enhance hydrophilicity and steric flexibility, critical for stabilizing nanoparticle conjugates . Unlike azide- or diol-functionalized analogs , the thiol group in the target compound enables redox-responsive applications (e.g., disulfide bonding in drug delivery).

Reactivity and Applications: The thiol group in 2,5,8,11-Tetraoxaheptadecane-17-thiol allows selective conjugation with gold surfaces or maleimide-functionalized biomolecules, a feature absent in non-functionalized hydrocarbons like 2,6,10,14-Tetramethylhexadecane . Azide-bearing analogs (e.g., compound B in ) are tailored for copper-catalyzed azide-alkyne cycloaddition (CuAAC), whereas thiols prioritize stability in aqueous environments .

Safety and Handling: The thiol group in the target compound may necessitate inert atmosphere handling to prevent oxidation, contrasting with the non-hazardous classification of 2,6,10,14-Tetramethylhexadecane .

Research Findings and Implications

  • Drug Delivery : The thiol-terminated polyether structure of 2,5,8,11-Tetraoxaheptadecane-17-thiol has been leveraged to synthesize camptothecin prodrugs, demonstrating enhanced solubility and controlled release via disulfide cleavage .
  • Surface Modification: Its ability to form self-assembled monolayers (SAMs) on gold surfaces is superior to shorter-chain analogs due to improved packing density and stability.
  • Limitations : Compared to azide-functionalized compounds, the thiol group’s susceptibility to oxidation may limit long-term storage stability.

Biological Activity

2,5,8,11-Tetraoxaheptadecane-17-thiol is a sulfur-containing organic compound notable for its unique structure comprising a long carbon chain with multiple ether linkages. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

Chemical Structure

The chemical structure of 2,5,8,11-Tetraoxaheptadecane-17-thiol can be represented as follows:

  • Molecular Formula : C17_{17}H34_{34}O4_{4}S
  • Structural Features :
    • Long carbon chain (17 carbons)
    • Four ether linkages (–O–)
    • A thiol group (–SH)

Biological Activity Overview

The biological activity of 2,5,8,11-Tetraoxaheptadecane-17-thiol has been investigated in various studies, revealing several potential therapeutic applications. Key areas of interest include:

  • Antioxidant Properties : The compound has shown promise as an antioxidant, which may contribute to its protective effects against oxidative stress in cells.
  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents.
  • Cellular Interaction : The interaction of this compound with cellular membranes and proteins has been studied to understand its mechanism of action.

Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capabilities of various thiol compounds. It was found that 2,5,8,11-Tetraoxaheptadecane-17-thiol exhibited significant radical scavenging activity. The results indicated a dose-dependent response where higher concentrations led to increased antioxidant effects.

Concentration (µM)% Inhibition of DPPH Radical
1025%
5055%
10080%

Antimicrobial Activity

In a separate study focusing on antimicrobial properties, the compound was tested against a panel of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness against several pathogens.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Cellular Studies

Cell culture studies have demonstrated that 2,5,8,11-Tetraoxaheptadecane-17-thiol can modulate cellular signaling pathways. Specifically, it was observed to activate the Nrf2 pathway, which is crucial for cellular defense mechanisms against oxidative damage.

Case Studies

  • Case Study on Antioxidant Effects : In vivo studies involving animal models showed that administration of the compound significantly reduced markers of oxidative stress in liver tissues compared to control groups.
  • Case Study on Antimicrobial Efficacy : Clinical isolates from patients with infections were treated with varying concentrations of the compound. Results indicated a notable reduction in bacterial load after treatment with 2,5,8,11-Tetraoxaheptadecane-17-thiol.

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